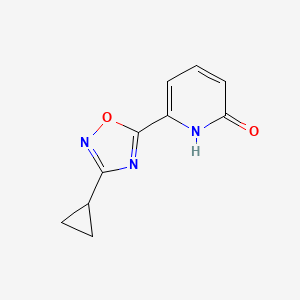
6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one” is a chemical compound with the molecular formula C10H9N3O2 . It has a molecular weight of 203.20 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC1CC1C2=NOC(=N2)C3=CC=CC(=O)N3 . This indicates that the compound contains a cyclopropyl group attached to an oxadiazole ring, which is further connected to a pyridinone ring . Physical and Chemical Properties Analysis
This compound has a molecular weight of 203.20 and its molecular formula is C10H9N3O2 . The compound is solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Prediction
- Synthesis of Bicyclic Systems : 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-ones, synthesized via a one-pot condensation method involving 5-oxopyrrolidine-3-carboxylic acids, were studied. These compounds, structurally similar to 6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, demonstrated potential biological activity predicted by the PASS prediction model (Kharchenko, Detistov, & Orlov, 2008).
Anticancer Potential
Apoptosis Induction in Cancer Cells : A study on 3-aryl-5-aryl-1,2,4-oxadiazoles identified a novel apoptosis inducer, effective against several cancer cell lines, including breast and colorectal cancer. The molecular target was identified as TIP47, an IGF II receptor binding protein. This suggests a potential anticancer application for structurally related compounds like this compound (Zhang et al., 2005).
Synthesis of Antimicrobial and Anticancer Agents : The synthesis of new 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles, with pyridinyl groups showed significant antimicrobial activity. Some compounds demonstrated notable anticancer activity, suggesting the potential of this compound in similar applications (Bayrak et al., 2009).
Cytotoxicity and Topoisomerase Inhibition : Novel pyrazole derivatives, including 1,3,4-oxadiazoles, were synthesized and evaluated for their cytotoxicity and HuTopoIIα inhibitory activity. These compounds, structurally related to this compound, displayed promising anticancer properties (Alam et al., 2016).
Material Science and Chemical Properties
Red Fluorescent Materials for OLED Devices : A study on 1,2,5-oxadiazolo[3,4-c]pyridines, which are structurally similar to the compound , explored their use as red fluorescent materials in OLED devices. This indicates potential material science applications for this compound (Gorohmaru et al., 2002).
Solvent-Free Heterocyclic Synthesis : Research on solvent-free synthesis methods for heterocyclic compounds, including oxadiazoles, highlights the importance of developing eco-friendly and efficient synthetic routes. These methods could be applicable to the synthesis of this compound (Martins et al., 2009).
Eigenschaften
IUPAC Name |
6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-8-3-1-2-7(11-8)10-12-9(13-15-10)6-4-5-6/h1-3,6H,4-5H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASYHJIMPRNUBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC=CC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide](/img/structure/B2695895.png)
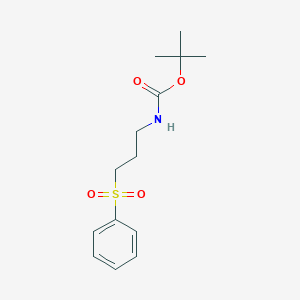
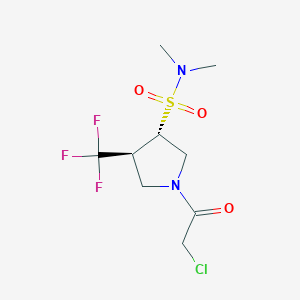
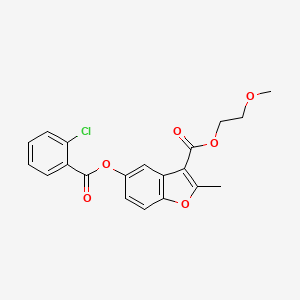
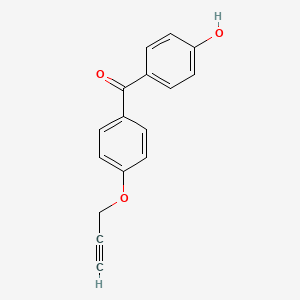
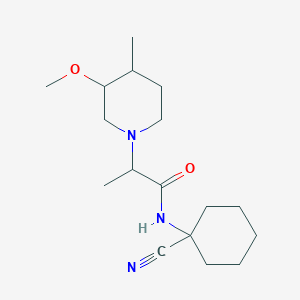
![3-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2695907.png)
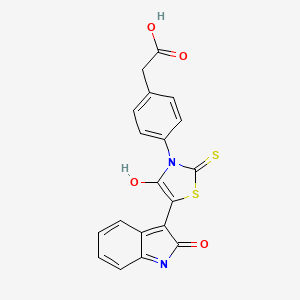
![8-(3,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2695910.png)
![7-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B2695911.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2695912.png)
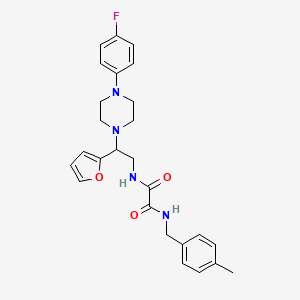
![4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2695917.png)
![7-(4-ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695918.png)
